Abunidazole
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Overview
Description
Scientific Research Applications
Chemistry: : In chemistry, Abunidazole is studied for its potential as a building block in the synthesis of more complex molecules .
Biology: : In biological research, this compound is used to study its antifungal properties and its effects on various fungal species .
Medicine: : Although never marketed, this compound’s structure and properties make it a candidate for the development of new antifungal medications .
Industry: : In the industrial sector, this compound could be used in the development of antifungal coatings and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Abunidazole involves the formation of the nitroimidazole ring. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: : Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. This would involve precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : Abunidazole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Mechanism of Action
Abunidazole exerts its antifungal effects by interfering with the synthesis of nucleic acids in fungal cells. It targets the DNA of the fungi, causing strand breakage and ultimately leading to cell death . The molecular pathways involved include the inhibition of DNA synthesis and the generation of reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Abunidazole include other nitroimidazoles like Metronidazole and Tinidazole .
Uniqueness: : What sets this compound apart is its specific structure, which includes a tert-butyl group and a hydroxylated phenol ring. This unique structure may confer different pharmacokinetic properties and antifungal activity compared to other nitroimidazoles .
Properties
CAS No. |
91017-58-2 |
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Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-tert-butyl-2-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)9-5-6-11(19)10(7-9)13(20)14-16-8-12(17(14)4)18(21)22/h5-8,13,19-20H,1-4H3 |
InChI Key |
DBOZSKOENGSGEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C2=NC=C(N2C)[N+](=O)[O-])O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C2=NC=C(N2C)[N+](=O)[O-])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abunidazole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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